5-Chloro-N-cyclopropyl-6-methoxynicotinamide is a chemical compound classified under nicotinamides, characterized by the presence of a chloro group at the 5th position, a cyclopropyl group attached to the nitrogen atom, and a methoxy group at the 6th position of the nicotinamide ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
This compound is synthesized from nicotinic acid derivatives and is categorized as a nicotinamide analog. The specific structural features contribute to its classification within the broader category of pharmaceutical compounds, particularly those targeting various biological pathways.
The synthesis of 5-Chloro-N-cyclopropyl-6-methoxynicotinamide typically involves several key steps:
These reactions are typically carried out under controlled conditions to optimize yield and purity. Industrial production may employ batch reactors with automated monitoring systems to ensure consistent quality.
The molecular formula of 5-Chloro-N-cyclopropyl-6-methoxynicotinamide is . The molecular weight is approximately 228.66 g/mol. The structure features:
5-Chloro-N-cyclopropyl-6-methoxynicotinamide can undergo various chemical reactions:
These reactions are crucial for modifying the compound for further studies or applications.
These properties are essential for understanding its behavior in various environments and applications.
5-Chloro-N-cyclopropyl-6-methoxynicotinamide has potential applications in:
The molecular architecture of 5-Chloro-N-cyclopropyl-6-methoxynicotinamide incorporates three strategically positioned functional groups that profoundly influence its physicochemical and pharmacological profile. The chloro substituent at the 5-position enhances electron withdrawal from the pyridine ring, increasing the compound's susceptibility to nucleophilic displacement reactions—a valuable feature for targeted covalent inhibitor design. This halogen also contributes to improved lipophilicity and membrane permeability. The 6-methoxy group provides steric hindrance that protects against enzymatic degradation while participating in hydrophobic interactions within protein binding pockets. The cyclopropyl carboxamide moiety introduces conformational restraint compared to flexible alkyl chains, reducing the entropic penalty upon target binding. This substituent also modulates solubility and metabolic stability by shielding the amide bond from hydrolytic enzymes [2].
Advanced analogs demonstrate how structural modifications influence biological activity. For instance, the replacement of methoxy with [[2-(4-methylpiperazin-1-yl)-2-oxoethoxy] in LY2119620 transforms the compound into a potent positive allosteric modulator of M2 and M4 muscarinic acetylcholine receptors (KB = 1.8-3.4 μM). This compound potentiates acetylcholine activity by 23.2% and 16.8% at M2 and M4 receptors, respectively, demonstrating how side chain modifications dramatically alter pharmacological profiles [4]. Similarly, patent literature reveals that triazole-appended nicotinamides exhibit enhanced kinase inhibitory activity due to additional hydrogen bonding interactions with ATP-binding domains [2].
Table 1: Structural Features and Biological Significance of Nicotinamide Derivatives
Compound | Core Structure | Key Substituents | Biological Activity |
---|---|---|---|
5-Chloro-N-cyclopropyl-6-methoxynicotinamide | Pyridine-3-carboxamide | 5-Cl, 6-OCH₃, N-cyclopropyl | Pharmacophore for allosteric modulation |
LY2119620 | Thieno[2,3-b]pyridine-2-carboxamide | 3-Amino, 5-Cl, 6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy] | M2/M4 mAChR positive allosteric modulator (KB 1.8-3.4 μM) |
Methyl 6-[[5-(4-fluorophenyl)-3-methyltriazol-4-yl]methoxy]pyridine-3-carboxylate | Triazolyl-nicotinate | 6-(Triazolylmethoxy), 5-COOCH₃ | Kinase inhibition scaffold |
Ethyl 6-[(3-methyl-5-pyridin-2-yltriazol-4-yl)methoxy]pyridazine-3-carboxylate | Triazolyl-pyridazine | 6-(Triazolylmethoxy), 3-COOC₂H₅ | Enzyme inhibitory activity |
The development of 5-Chloro-N-cyclopropyl-6-methoxynicotinamide derivatives emerged during the early 2010s as pharmaceutical researchers explored allosteric modulation strategies. Patent US8742097B2 (2014) documents one of the earliest synthetic routes to this chemical scaffold, highlighting its incorporation into triazole-containing compounds targeting inflammatory pathways. This patent established efficient coupling methods between nicotinoyl chlorides and cyclopropylamine, providing access to multigram quantities for biological evaluation. The compound's versatility as a synthetic intermediate is evidenced by its rapid adoption across multiple drug discovery programs, particularly those focused on G-protein coupled receptors (GPCRs) and kinase inhibition [2].
The landmark discovery of LY2119620 (2014) demonstrated the therapeutic potential of structurally advanced nicotinamides. As a positive allosteric modulator of M2/M4 muscarinic receptors, this compound exhibited dual mechanisms: potentiation of orthosteric agonists (acetylcholine and iperoxo) and intrinsic allosteric agonism. This pharmacological profile positioned it as a candidate for neurological disorders, with molecular modeling revealing that the chloro and methoxy groups facilitated optimal positioning within the allosteric binding pocket. The compound's progression to preclinical studies validated the 5-chloro-6-methoxy-nicotinamide architecture as a privileged scaffold for central nervous system targets [4].
Further innovation appeared in patent WO2015180612A1 (2015), which incorporated the core structure into RORγt inhibitors for autoimmune diseases. This work demonstrated the scaffold's adaptability, showing that the chloro group could be displaced by cyano substituents while retaining receptor affinity, thereby expanding structure-activity relationship (SAR) understanding. The cyclopropyl group consistently contributed to metabolic stability across chemical series, reducing oxidative dealkylation in liver microsome assays compared to linear alkyl analogs [3].
Table 2: Historical Development Timeline of Nicotinamide Derivatives
Year | Patent/Publication | Key Advancement | Therapeutic Application |
---|---|---|---|
2014 | US8742097B2 | Developed synthetic routes to triazole-nicotinamide hybrids | Kinase inhibition, Inflammation |
2014 | Croy et al. Pharmacology Study | Characterization of LY2119620 as M2/M4 PAM | Neurological disorders |
2015 | WO2015180612A1 | Incorporated core into RORγt inhibitors | Autoimmune diseases |
2020 | EVT-2578920 Development | Tetrahydrofuran-containing nicotinamide analogs | Cellular signaling modulation |
The systematic name 5-Chloro-N-cyclopropyl-6-methoxynicotinamide follows IUPAC conventions where the pyridine ring numbering assigns position 1 to the nitrogen atom. The root name "nicotinamide" designates pyridine-3-carboxamide, with substituents listed in alphabetical order (chloro before methoxy). The prefix "5-chloro-6-methoxy" indicates substitution pattern, while "N-cyclopropyl" specifies the amide nitrogen substituent. This naming convention precisely differentiates it from isomeric structures like 2-chloro-5-methylnicotinaldehyde (CAS# 92444-99-0), which features alternative ring substitution [5].
Stereochemical considerations become crucial when the scaffold incorporates chiral centers. Though the parent compound lacks stereocenters, advanced derivatives like those in patent WO2015180612A1 introduce elements of chirality. For example, N-[5-chloro-3-[[(3S)-4-(2-cyclopropylacetyl)-3-methylpiperazin-1-yl]methyl]-2-methylphenyl]-5-fluoro-6-methylpyridine-3-carboxamide contains a stereogenic center at the 3-position of the piperazine ring. The (S) designation indicates specific three-dimensional orientation that dramatically influences biological activity through differential target binding. Enantiomeric purity (>98% ee) is typically achieved through chiral resolution or asymmetric synthesis, as racemic mixtures show reduced potency [3].
The molecular formula C₁₀H₁₁ClN₂O₂ precisely defines the atomic composition of 5-Chloro-N-cyclopropyl-6-methoxynicotinamide. This distinguishes it from structurally complex derivatives like 3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-thieno[2,3-b]pyridine-2-carboxamide (LY2119620; C₁₉H₂₄ClN₅O₃S), which incorporates additional rings and functional groups. Proper nomenclature becomes essential when differentiating between regioisomers—compounds like 2-chloro-5-methylnicotinaldehyde (CAS# 92444-99-0) exemplify how identical molecular formulas can represent constitutional isomers with distinct biological properties [4] [5].
Table 3: Nomenclature and Structural Descriptors of Key Compounds
Compound | Systematic Name | Molecular Formula | CAS Registry Number | Stereochemical Features |
---|---|---|---|---|
Core Compound | 5-Chloro-N-cyclopropyl-6-methoxynicotinamide | C₁₀H₁₁ClN₂O₂ | Not specified in sources | Achiral |
LY2119620 | 3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]thieno[2,3-b]pyridine-2-carboxamide | C₁₉H₂₄ClN₅O₃S | 886047-22-9 | Achiral |
Intermediate | 2-Chloro-5-methylnicotinaldehyde | C₇H₆ClNO | 92444-99-0 | Achiral |
Advanced Derivative | N-[5-chloro-3-[[(3S)-4-(2-cyclopropylacetyl)-3-methylpiperazin-1-yl]methyl]-2-methylphenyl]-5-fluoro-6-methylpyridine-3-carboxamide | C₂₆H₃₁ClFN₅O₂ | Not specified | Chiral center at piperazine 3-position |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1